molecular formula C10H9N3O4S B1305636 Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate CAS No. 52505-43-8

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1305636
CAS No.: 52505-43-8
M. Wt: 267.26 g/mol
InChI Key: BFKHPDPSYGZJLE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O4S It is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a thieno[2,3-b]pyridine derivative, followed by amination and esterification reactions. The nitration step introduces the nitro group, while the amination step adds the amino group. Finally, esterification with ethanol yields the ethyl ester form of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Ester Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Ethyl 3-amino-5-aminothieno[2,3-b]pyridine-2-carboxylate.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

    Ester Hydrolysis: 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate typically involves several key steps:

  • Nitration : A thieno[2,3-b]pyridine derivative is nitrated to introduce the nitro group.
  • Amination : The nitrated compound undergoes amination to incorporate the amino group.
  • Esterification : Finally, esterification with ethanol yields the ethyl ester form of the compound.

These reactions are optimized for yield and purity, often utilizing continuous flow reactors in industrial settings to enhance efficiency and minimize by-products .

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows it to interact with specific enzymes or receptors, making it valuable for:

  • Drug Development : Compounds derived from this compound have shown potential in targeting diseases such as cancer and infectious diseases by modulating enzyme activity .
  • Biological Activity Studies : Researchers utilize this compound to investigate its interactions with biological macromolecules, enhancing understanding of drug-receptor dynamics.

Materials Science

The unique electronic and optical properties of this compound make it a candidate for novel material development:

  • Organic Electronics : Its heterocyclic nature allows for applications in organic semiconductors and photovoltaic devices.
  • Sensors : The compound's ability to undergo redox reactions can be exploited in sensor technology for detecting environmental pollutants or biological markers .

Biological Studies

In biological research, this compound is used to study:

  • Protein Interactions : The compound's structure facilitates interactions with proteins and nucleic acids, providing insights into biochemical pathways.
  • Mechanisms of Action : Understanding how this compound binds to target sites can lead to advancements in therapeutic strategies .

Case Study 1: Drug Development

A recent study explored derivatives of this compound as potential inhibitors for specific cancer cell lines. Results indicated that modifications to the amino group significantly enhanced binding affinity to target receptors.

Case Study 2: Material Applications

Research conducted on the use of this compound in organic photovoltaic cells demonstrated improved efficiency when incorporated into polymer blends. The findings suggest that this compound could play a pivotal role in developing next-generation solar technologies.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The thieno[2,3-b]pyridine core can also interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-nitrothieno[2,3-c]pyridine-2-carboxylate: This compound has a similar structure but with a different ring fusion pattern, which can lead to different chemical and biological properties.

    Ethyl 3-amino-5-nitroindole-2-carboxylate: This compound contains an indole ring instead of a thieno[2,3-b]pyridine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate (CAS No. 52505-43-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-b]pyridine core structure, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9N3O4S
  • Molecular Weight : 267.26 g/mol
  • CAS Number : 52505-43-8

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The presence of both amino and nitro groups allows for significant hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions are crucial for modulating enzymatic activity or receptor binding.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways. For instance, it has been studied for its potential inhibitory effects on the vascular endothelial growth factor receptor (VEGFR), which plays a vital role in angiogenesis and tumor growth .
  • Antiproliferative Activity : In vitro studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in hepatic (HepG2) and breast (MCF-7) cancer cell lines with IC50 values reported at 21.00 μM and 26.10 μM respectively .

Case Studies

  • VEGFR Inhibition Study : A recent study demonstrated that a pyridine derivative similar to this compound exhibited significant VEGFR-2 inhibition with an IC50 value of 65 nM. The study utilized molecular docking and dynamics simulations to confirm binding interactions within the VEGFR active site, indicating the compound's potential as an antiangiogenic agent .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of the compound were evaluated against multiple cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 3-amino-5-nitrothieno[2,3-c]pyridine-2-carboxylateThieno[2,3-c]pyridineDifferent binding properties due to ring fusion
Ethyl 3-amino-5-nitroindole-2-carboxylateIndoleVarying reactivity and interaction profiles

Properties

IUPAC Name

ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-2-17-10(14)8-7(11)6-3-5(13(15)16)4-12-9(6)18-8/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHPDPSYGZJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385307
Record name ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52505-43-8
Record name ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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